molecular formula C11H10Cl2N2 B2906302 1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole CAS No. 488122-35-6

1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole

Cat. No.: B2906302
CAS No.: 488122-35-6
M. Wt: 241.12
InChI Key: FBNDWKBWMYAYLR-UHFFFAOYSA-N
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Description

1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole is a chemical compound characterized by its unique structure, which includes a benzimidazole ring fused with a dichlorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole typically involves the reaction of 2,2-dichlorocyclopropylmethylamine with benzimidazole under specific conditions. The reaction is often carried out in the presence of a suitable catalyst, such as palladium or nickel, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

  • Industry: The compound's unique properties make it suitable for use in materials science and as a precursor for other industrial chemicals.

Mechanism of Action

1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole is unique due to its specific structural features. Similar compounds include other benzimidazole derivatives and dichlorocyclopropyl-containing molecules. the presence of the dichlorocyclopropyl group in this compound sets it apart and contributes to its distinct properties and applications.

Comparison with Similar Compounds

  • Benzimidazole

  • 2,2-Dichlorocyclopropylamine

  • Other benzimidazole derivatives with different substituents

Properties

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2/c12-11(13)5-8(11)6-15-7-14-9-3-1-2-4-10(9)15/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNDWKBWMYAYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323798
Record name 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488122-35-6
Record name 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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